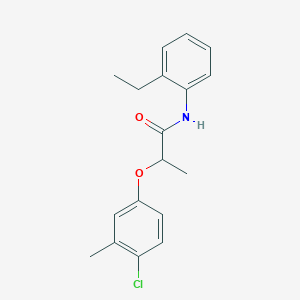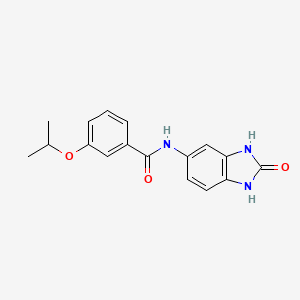![molecular formula C18H18ClNO5 B4409143 4-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409143.png)
4-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl propionate
Overview
Description
4-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl propionate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "CDCP" and is known for its unique properties that make it a valuable tool in the study of various biological processes.
Mechanism of Action
The mechanism of action of CDCP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes. Specifically, CDCP has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in inflammation and other cellular processes.
Biochemical and Physiological Effects:
CDCP has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, CDCP has been shown to reduce the production of certain cytokines and chemokines, which are involved in the immune response. CDCP has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of CDCP is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool in the study of cellular processes. Additionally, CDCP is relatively easy to synthesize and can be produced in large quantities. However, CDCP does have some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are a number of future directions for research on CDCP. One area of interest is the development of new drugs based on the structure of CDCP. Additionally, further research is needed to fully understand the mechanism of action of CDCP and its potential use in the treatment of various diseases. Finally, studies on the toxicity and safety of CDCP are needed to determine its potential for use in humans.
Scientific Research Applications
CDCP has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurological disorders. CDCP has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, CDCP has been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
[4-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-4-17(21)25-12-7-5-11(6-8-12)18(22)20-14-10-15(23-2)13(19)9-16(14)24-3/h5-10H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHZVYIVPLBCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409063.png)
![3-{[(4-methyl-2-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4409073.png)
![4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde](/img/structure/B4409075.png)
![1-{2-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4409083.png)

![5-bromo-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4409098.png)
![1-[3-(allyloxy)benzoyl]indoline](/img/structure/B4409108.png)

![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4409135.png)
![4-{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4409157.png)
![1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4409158.png)
![3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4409162.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4409166.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B4409181.png)